molecular formula C12H17Cl3N2 B7899137 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride

1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B7899137
M. Wt: 295.6 g/mol
InChI Key: XWYMJHUIJHDBEY-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further modified with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with 2,6-dichlorobenzyl chloride under basic conditions.

    Amine Functionalization: The final step involves the introduction of the amine group at the 3-position of the piperidine ring. This can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the dichlorobenzyl group or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the dichlorobenzyl moiety.

Scientific Research Applications

1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorobenzyl)piperazine: Similar structure but lacks the amine group at the 3-position of the piperidine ring.

    2,6-Dichlorobenzylamine: Contains the dichlorobenzyl group but lacks the piperidine ring.

    Piperidine derivatives: Various piperidine derivatives with different substituents can be compared based on their chemical and biological properties.

Uniqueness

1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride is unique due to the combination of the dichlorobenzyl group and the piperidine ring with an amine functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16;/h1,4-5,9H,2-3,6-8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYMJHUIJHDBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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